5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

Anti-inflammatory Regioisomer selectivity Adjuvant arthritis

5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole (CAS 72873-71-3; molecular formula C₁₇H₁₅N₃OS; molecular weight 309.4 g/mol) is a heterocyclic small molecule belonging to the 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazole class. This scaffold was rationally designed by SmithKline Beecham (now GSK) to combine the anti-inflammatory pharmacophore of flumizole with the immunoregulatory moiety of levamisole.

Molecular Formula C17H15N3OS
Molecular Weight 309.4 g/mol
CAS No. 72873-71-3
Cat. No. B15218282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
CAS72873-71-3
Molecular FormulaC17H15N3OS
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N=C3N2CCS3)C4=CC=NC=C4
InChIInChI=1S/C17H15N3OS/c1-21-14-4-2-13(3-5-14)16-15(12-6-8-18-9-7-12)19-17-20(16)10-11-22-17/h2-9H,10-11H2,1H3
InChIKeyXQMKLFRRDLHVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole (CAS 72873-71-3): Core Chemical Identity and Anti-Inflammatory Class Provenance


5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole (CAS 72873-71-3; molecular formula C₁₇H₁₅N₃OS; molecular weight 309.4 g/mol) is a heterocyclic small molecule belonging to the 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazole class. This scaffold was rationally designed by SmithKline Beecham (now GSK) to combine the anti-inflammatory pharmacophore of flumizole with the immunoregulatory moiety of levamisole [1]. The compound is the 5-(4-methoxyphenyl)-6-(4-pyridyl) regioisomer, explicitly prepared and separated from its positional isomer 6-(4-methoxyphenyl)-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole in the seminal patent literature (Example 3 of US 4,175,127) [2]. The structural assignment of this regioisomeric pair was confirmed by X-ray crystallography [3], establishing unambiguous structural identity that is critical for reproducible procurement and pharmacological interpretation.

Why 5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole Cannot Be Replaced by Its Regioisomer or Close-in-Class Analogs


Substituting 5-(4-methoxyphenyl)-6-(4-pyridyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole with its regioisomer (6-(4-methoxyphenyl)-5-(4-pyridyl) analog) or with the well-known SK&F 86002 (6-(4-fluorophenyl)-5-(4-pyridyl) isomer) introduces a fundamental pharmacological discontinuity. The 1984 Lantos et al. study demonstrated that the two regioisomeric series—5-(4-pyridyl)-6-(4-substituted-phenyl) vs. 5-(4-substituted-phenyl)-6-(4-pyridyl)—exhibit 'strikingly higher potencies for one analogous series than for their isomers' in the adjuvant arthritic rat assay [1]. This positional selectivity was paralleled in cell-mediated immunity stimulation (oxazolone-induced contact sensitivity model), leading the authors to propose a drug-receptor complex requiring at least three sites of interaction that is sensitive to the relative orientation of the pyridyl and substituted-phenyl rings [1]. The 1985 Bender et al. SAR study further revealed that in asymmetrically substituted 5,6-diaryl compounds, potent activity was retained only with the 5-alkyl heteroatom, 6-halo-substituted regioisomer, whereas the opposite substitution pattern (5-halo, 6-alkyl heteroatom) resulted in diminished potency [2]. Consequently, the 5-(4-methoxyphenyl)-6-(4-pyridyl) configuration represents a specific, non-interchangeable stereoelectronic arrangement within this pharmacophore class.

Product-Specific Quantitative Differentiation Evidence for 5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole (CAS 72873-71-3)


Regioisomeric Anti-Inflammatory Potency Differentiation: 5-(4-Methoxyphenyl)-6-(4-pyridyl) vs. 6-(4-Methoxyphenyl)-5-(4-pyridyl) in Adjuvant Arthritic Rat Model

The Lantos et al. (1984) study established that the two regioisomeric series—5-(4-pyridyl)-6-(4-substituted-phenyl) and 5-(4-substituted-phenyl)-6-(4-pyridyl)—display dramatically divergent anti-inflammatory potencies. The authors reported 'strikingly higher potencies for one analogous series than for their isomers' in the adjuvant arthritic rat assay [1]. This represents the foundational evidence that procurement of the specific 5-(4-methoxyphenyl)-6-(4-pyridyl) regioisomer (CAS 72873-71-3), rather than its opposite positional isomer, is pharmacologically non-trivial. The structural assignment of the isomeric pair was confirmed by X-ray analysis, eliminating ambiguity [1]. In the 1985 follow-up SAR study, it was further demonstrated that for the asymmetrically substituted diaryl series, potent adjuvant arthritis activity was retained only with the 5-alkyl heteroatom, 6-halo-substituted regioisomer, whereas the opposite pattern led to potency loss [2].

Anti-inflammatory Regioisomer selectivity Adjuvant arthritis

Structural Differentiation from SK&F 86002: 4-Methoxyphenyl vs. 4-Fluorophenyl Substitution and Regioisomeric Orientation in the Imidazo[2,1-b]thiazole Scaffold

The target compound differs from the extensively characterized SK&F 86002 (CAS 72873-74-6; 6-(4-fluorophenyl)-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole) in two critical aspects: (i) the 4-methoxyphenyl substituent replaces the 4-fluorophenyl group, and (ii) the regioisomeric orientation is reversed (methoxyphenyl at position 5 vs. 6). SK&F 86002 is a well-documented dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) with IC50 values of 100 μM and 10 μM, respectively, in RBL-1 cells, and a p38 MAP kinase inhibitor with IC50 of 0.5–1 μM [1][2]. It inhibits LPS-induced IL-1 and TNF-α production in human monocytes with an IC50 of 1 μM [2]. The 1985 Bender et al. SAR analysis established that symmetrical 5,6-diaryl compounds bearing methoxy substitution exhibit optimal potency in the adjuvant arthritic rat assay [3]. However, the same study demonstrated that asymmetrically substituted compounds with the 5-alkyl heteroatom, 6-halo pattern show potent activity, whereas the reversed pattern results in diminished potency [3]. The target compound's 5-methoxy, 6-pyridyl substitution pattern therefore occupies a distinct SAR space whose quantitative pharmacological profile must be evaluated independently from SK&F 86002.

Kinase inhibition COX/LOX dual inhibition Structure-activity relationship

Class-Level Evidence: Immunoregulatory Dual Activity Profile Distinct from Progenitor Compounds Flumizole and Levamisole

The 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazole class was explicitly designed by combining the structural features of flumizole (a COX-inhibitory anti-inflammatory agent) and levamisole (an immunoregulatory drug) [1]. The 1985 Bender et al. study demonstrated that, unlike either progenitor, a number of compounds in the target series possessed the desired combination of anti-inflammatory and immunoregulatory activities [1]. Flumizole (4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)imidazole, CAS 36740-73-5) is a potent COX inhibitor but lacks the imidazo[2,1-b]thiazole fused ring system and the pyridyl substituent [2]. Levamisole (CAS 14769-73-4) is a synthetic imidazothiazole immunomodulator with a fundamentally different substitution pattern (phenyl at position 6, unsubstituted at position 5, tetrahydro ring system) [3]. The target compound, by virtue of its 5-(4-methoxyphenyl)-6-(4-pyridyl) substitution on the 2,3-dihydroimidazo[2,1-b]thiazole core, embodies the hybrid pharmacophore that both progenitors lack, making it a distinct chemical tool for dissecting the structural determinants of combined anti-inflammatory and immunoregulatory pharmacology.

Immunoregulation Contact sensitivity Drug design

Synthetic Accessibility and Regioisomeric Purity: Crystallographically Confirmed Structural Identity Enabling Reproducible Procurement

The synthetic route to the target compound and its regioisomer was disclosed in US Patent 4,175,127 (Example 3), which describes the mixed benzoin-imidazothione condensation followed by chromatographic separation of the two regioisomers Va and Vb [1]. The 1984 Lantos et al. publication confirmed the structural assignment of the isomeric series by X-ray crystallographic analysis, eliminating any ambiguity regarding which regioisomer corresponds to which CAS number [2]. This is in contrast to earlier literature, where a structural reassignment was necessary—as later documented by Razgaitis et al. (1991) for the phenyl-substituted regioisomers [3]. The availability of unambiguous X-ray structural proof for this compound class provides procurement confidence that is not available for many close-in-class analogs whose regioisomeric identity may rely solely on spectroscopic inference.

X-ray crystallography Regioisomer separation Synthetic chemistry

Recommended Research and Industrial Application Scenarios for 5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole (CAS 72873-71-3)


Regioisomeric Selectivity Profiling in Anti-Inflammatory Drug Discovery Programs Targeting Dual COX/LOX or p38 MAPK Pathways

This compound serves as a critical tool for establishing regioisomeric selectivity in structure-activity relationship (SAR) campaigns. The 1984 Lantos et al. study demonstrated that the two isomeric series (5-pyridyl vs. 6-pyridyl orientation) show dramatically divergent anti-inflammatory potencies in the adjuvant arthritic rat model [1]. Researchers can use this compound as the 5-(4-methoxyphenyl)-6-(4-pyridyl) reference standard to directly benchmark against its regioisomer (CAS of opposite isomer) and against SK&F 86002 (CAS 72873-74-6), enabling quantitative dissection of how pyridyl ring position and methoxy vs. fluoro substitution independently contribute to COX/LOX inhibition, p38 MAPK binding, and cellular cytokine suppression.

Hybrid Pharmacophore Validation: Probing the Flumizole-Levamisole Structural Convergence Hypothesis

The 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazole scaffold was rationally conceived as a structural hybrid of flumizole (COX inhibitor) and levamisole (immunomodulator) [2]. The target compound, with its 4-methoxyphenyl and 4-pyridyl substituents, provides the precise substitution pattern needed to test whether the hybrid pharmacophore hypothesis holds for the methoxy-substituted series. Comparative studies against flumizole (CAS 36740-73-5) in COX inhibition assays and against levamisole (CAS 14769-73-4) in cell-mediated immunity models (e.g., oxazolone-induced contact sensitivity in mice) [1] can quantify the degree to which the fused-ring imidazo[2,1-b]thiazole architecture confers a genuinely integrated pharmacological profile versus simple additive effects.

Crystallographic Reference Standard for Imidazo[2,1-b]thiazole Regioisomer Identification and Quality Control

Given the historical precedent of regioisomeric misassignment in this compound class—as documented by Razgaitis et al. (1991), which required a structural reassignment of the phenyl-substituted regioisomeric pair [3]—this compound, whose structural identity was confirmed by X-ray crystallography in the 1984 Lantos et al. study [1], serves as a validated crystallographic and spectroscopic reference standard. Analytical chemistry and quality control laboratories can use it for HPLC method development, NMR chemical shift calibration, and X-ray powder diffraction pattern matching to verify the regioisomeric purity of synthesized or purchased batches, particularly when scaling up from milligram to gram quantities where regioisomeric contamination may become a significant issue.

Kinase Selectivity Panel Screening Against the p38 MAPK and Related Inflammatory Kinase Families

SK&F 86002 (6-(4-fluorophenyl)-5-(4-pyridyl) isomer) is an established p38 MAPK inhibitor with an IC50 of 0.5–1.5 μM [4]. The target compound, with its reversed regioisomeric orientation and electronic character (methoxy vs. fluoro), provides a stereoelectronically distinct probe for kinase selectivity panels. Screening this compound against a panel of MAP kinases (p38α, p38β, JNK1/2/3, ERK1/2) and related inflammatory kinases can reveal whether the 5-methoxy, 6-pyridyl configuration alters kinase selectivity relative to the well-characterized 5-pyridyl, 6-fluoro SK&F 86002 scaffold, potentially uncovering isoform-selective or multi-kinase polypharmacology profiles of relevance to inflammation and oncology indications.

Quote Request

Request a Quote for 5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.